Cas no 2172619-74-6 (4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid)

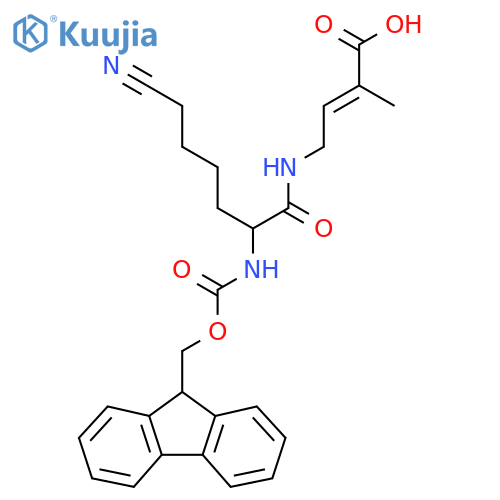

2172619-74-6 structure

商品名:4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid

- 4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid

- 2172619-74-6

- EN300-1530680

-

- インチ: 1S/C27H29N3O5/c1-18(26(32)33)14-16-29-25(31)24(13-3-2-8-15-28)30-27(34)35-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,14,23-24H,2-3,8,13,16-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)/b18-14+

- InChIKey: SPCVEAFJECXGDP-NBVRZTHBSA-N

- ほほえんだ: O(C(NC(C(NC/C=C(/C(=O)O)\C)=O)CCCCC#N)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 475.21072103g/mol

- どういたいしつりょう: 475.21072103g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 12

- 複雑さ: 810

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 129Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1530680-1.0g |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1530680-0.5g |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1530680-0.05g |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1530680-500mg |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1530680-0.1g |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1530680-10.0g |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1530680-2500mg |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1530680-50mg |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1530680-5.0g |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1530680-1000mg |

4-[6-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-2-methylbut-2-enoic acid |

2172619-74-6 | 1000mg |

$3368.0 | 2023-09-26 |

4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

2172619-74-6 (4-6-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbut-2-enoic acid) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量